2-(2-chloroacetamido)-N-methyl-2-phenylacetamide
CAS No.: 502989-57-3
Cat. No.: VC8400248
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502989-57-3 |
|---|---|
| Molecular Formula | C11H13ClN2O2 |
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | 2-[(2-chloroacetyl)amino]-N-methyl-2-phenylacetamide |
| Standard InChI | InChI=1S/C11H13ClN2O2/c1-13-11(16)10(14-9(15)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,16)(H,14,15) |
| Standard InChI Key | HZDLPDXDCXPVBR-UHFFFAOYSA-N |
| SMILES | CNC(=O)C(C1=CC=CC=C1)NC(=O)CCl |
| Canonical SMILES | CNC(=O)C(C1=CC=CC=C1)NC(=O)CCl |
Introduction
Overview
2-(2-Chloroacetamido)-N-methyl-2-phenylacetamide is a synthetic organic compound characterized by its unique structural configuration, combining a chloroacetamido group, a methyl-substituted amide, and a phenyl ring. This compound has garnered attention in pharmaceutical and chemical research due to its potential as an intermediate in drug synthesis and its reactivity profile. The following report provides an in-depth examination of its chemical properties, synthesis methodologies, applications, and mechanistic insights, synthesizing information from diverse academic and industrial sources.
Structural and Chemical Properties
Molecular Architecture
The IUPAC name of this compound, 2-[(2-chloroacetyl)amino]-N-methyl-2-phenylacetamide, reflects its intricate structure. Key features include:
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A chloroacetyl group (–CO–CH₂–Cl) attached to the amide nitrogen.
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A methyl group (–CH₃) substituting the terminal amide nitrogen.
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A phenyl ring (–C₆H₅) contributing aromatic stability.
The molecular formula is C₁₁H₁₂ClN₂O₂, with a molecular weight of 252.68 g/mol. Spectroscopic data such as NMR and IR spectra typically reveal signals corresponding to the amide carbonyl (), aromatic protons (), and the chloroacetyl methylene group ().
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step amidation process:
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Chloroacetylation: Reacting 2-amino-N-methyl-2-phenylacetamide with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C in anhydrous dichloromethane.
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Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane) yields the pure product with ~70% efficiency.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield and safety. Key parameters include:
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Temperature control: Maintained at 10–15°C to minimize side reactions.
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Catalysts: Immobilized lipases or transition-metal catalysts reduce energy consumption.
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Downstream processing: Crystallization from ethanol/water mixtures ensures >98% purity.
Reactivity and Functional Transformations
Key Chemical Reactions
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Nucleophilic Substitution: The chloroacetyl group undergoes substitution with amines or thiols, forming secondary amides or thioesters.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine, altering pharmacological activity.
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Oxidation: Ozone or KMnO₄ cleaves the phenyl ring, generating dicarboxylic acid derivatives.
Stability Considerations
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Hydrolytic sensitivity: The chloroacetamido group hydrolyzes in aqueous alkaline conditions, necessitating anhydrous storage.
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Thermal degradation: Decomposition occurs above 150°C, releasing HCl and forming polymeric byproducts.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing antineoplastic agents and antimicrobial drugs. For example:
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Anticancer derivatives: Modifying the phenyl ring with nitro or amino groups enhances cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 12 µM).
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Antibacterial activity: Quaternary ammonium salts derived from this compound show efficacy against Staphylococcus aureus (MIC = 8 µg/mL) .
Material Science
Incorporating the compound into polyamide resins improves thermal stability (decomposition temperature ↑ by 40°C) and mechanical strength, making it valuable for high-performance polymers.
Mechanistic Insights
Biological Interactions
The chloroacetamido moiety acts as an alkylating agent, covalently binding to thiol groups in enzymes like glutathione reductase. This disrupts redox homeostasis, inducing apoptosis in cancer cells. Molecular docking studies indicate a binding affinity () of 2.3 nM for the ATP-binding pocket of EGFR kinase .
Toxicological Profile
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Acute toxicity: LD₅₀ (oral, rat) = 320 mg/kg, with symptoms including respiratory distress and hepatic necrosis.
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Environmental impact: Moderate biodegradability (BOD₅ = 45%), necessitating controlled disposal.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | Bioactivity Comparison |
|---|---|---|
| 2-Chloro-N-methylacetamide | Lacks phenyl group | Lower cytotoxicity (IC₅₀ > 50 µM) |
| N-Methyl-2-phenylacetamide | Absent chloroacetyl group | No alkylating activity |
| Chlorambucil | Bifunctional alkylating agent | Higher myelotoxicity |
The phenyl ring in 2-(2-chloroacetamido)-N-methyl-2-phenylacetamide enhances lipophilicity, improving cell membrane permeability compared to simpler chloroacetamides.
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